![molecular formula C18H18N4O5S B410698 2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B410698.png)
2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a propoxy-benzoyl group, and a hydrazinocarbothioyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The attachment of a propoxy-benzoyl group to the nitrobenzene derivative.
Hydrazine Formation: The reaction of the acylated product with hydrazine to form the hydrazinocarbothioyl derivative.
Coupling: The final coupling of the hydrazinocarbothioyl derivative with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazinocarbothioyl group can form strong bonds with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activities and interact with cellular components, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide
- N-benzoyl-N’-2-nitro-4-methoxyphenyl-thiourea
Uniqueness
2-Nitro-N-[N’-(4-propoxy-benzoyl)-hydrazinocarbothioyl]-benzamide stands out due to its propoxy-benzoyl group, which imparts unique chemical properties and reactivity. This makes it more versatile in certain chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C18H18N4O5S |
|---|---|
Poids moléculaire |
402.4g/mol |
Nom IUPAC |
2-nitro-N-[[(4-propoxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18N4O5S/c1-2-11-27-13-9-7-12(8-10-13)16(23)20-21-18(28)19-17(24)14-5-3-4-6-15(14)22(25)26/h3-10H,2,11H2,1H3,(H,20,23)(H2,19,21,24,28) |
Clé InChI |
LOBLBXCPOGPUFF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-chlorophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B410615.png)
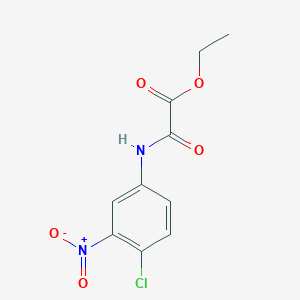
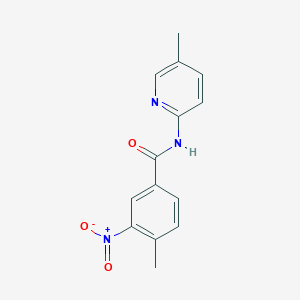
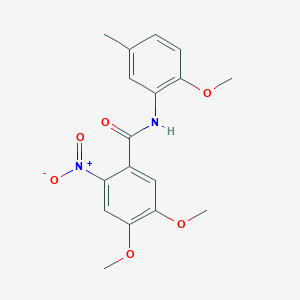
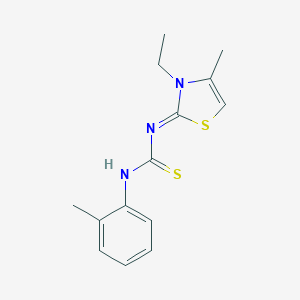
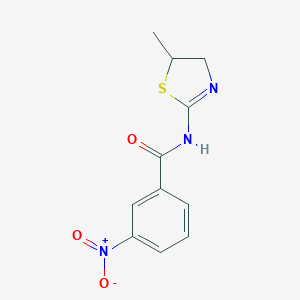

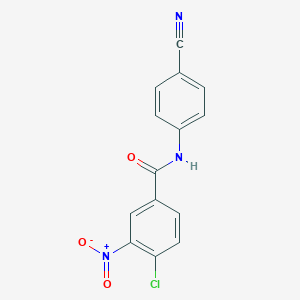
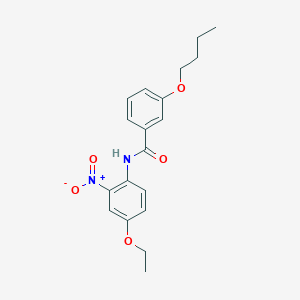
![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)

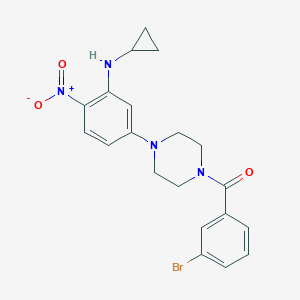
![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)
